
Chloroacetaldehyde monohydrate
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Overview
Description
Chloroacetaldehyde monohydrate is a useful research compound. Its molecular formula is C2H5ClO2 and its molecular weight is 96.51 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Chloroacetaldehyde monohydrate serves as a precursor in the synthesis of several pharmaceuticals. Notably, it is involved in the production of:
- Sulfathiazole : A sulfa drug synthesized through the condensation reaction with thiourea derivatives .
- Antineoplastic Agents : It is a metabolite of ifosfamide, contributing to some of the drug's toxicity .
Table 1: Pharmaceuticals Derived from Chloroacetaldehyde
Pharmaceutical | Function | Synthesis Method |
---|---|---|
Sulfathiazole | Antibacterial | Condensation with thiourea |
Altizide | Diuretic | Alkylation reactions involving chloroacetaldehyde |
Brotizolam | Sedative | Alkylating agent for cyclic imidazole formation |
Agricultural Applications
This compound is utilized in agriculture primarily as a herbicide. Its effectiveness against dicotyledonous weeds has been demonstrated in crops such as corn and millet. The compound can modify starch to enhance its properties for use in adhesives and coatings, increasing the wet strength of paper products .
Case Study: Herbicide Efficacy
In a study assessing the herbicidal properties of chloroacetaldehyde derivatives, it was found that formulations containing chloroacetaldehyde showed significant weed control efficacy compared to untreated controls. This application highlights its potential role in sustainable agriculture practices.
Environmental Applications
Chloroacetaldehyde is also used in environmental science for controlling algal blooms and microbial growth in water bodies. Its application as a biocide demonstrates its utility in maintaining water quality and managing harmful microorganisms .
Table 2: Environmental Uses of Chloroacetaldehyde
Application | Description |
---|---|
Algal Control | Inhibits algal growth |
Microbial Control | Effective against bacteria |
Chemical Reactions Analysis
Hydration and Equilibrium Behavior
Chloroacetaldehyde monohydrate forms through rapid hydration of anhydrous chloroacetaldehyde in aqueous solutions. The equilibrium involves:
-
Monomer hydrate : ClCH₂CH(OH)₂O
-
Dimer hydrate : (ClCH₂CH(OH))₂O
-
Cyclic trimer : A polyacetal formed from the anhydrous monomer .
Form | Structure | Stability |
---|---|---|
Monomer hydrate | ClCH₂CH(OH)₂O | Forms instantly in water |
Dimer hydrate | (ClCH₂CH(OH))₂O | Coexists with monomer hydrate |
Cyclic trimer | (ClCH₂CH(O))₃ | Forms reversibly from anhydrous form |
In GC analysis, these hydrates interconvert, resulting in a single peak corresponding to the monomer hydrate .
Oxidation to chloroacetic acid
Catalyzed by ALDH3A2 (fatty aldehyde dehydrogenase):
Reaction :
ClCH₂CHO+NAD++H₂O→ClCH₂COOH+NADH+H+
This pathway is critical in metabolizing long-chain aldehydes to fatty acids .
Aldol reaction with DERA enzyme
Catalyzed by 2-deoxy-ribose-5-phosphate aldolase (DERA):
-
Step 1 : Chloroacetaldehyde reacts with acetaldehyde to form an aldol intermediate.
-
Step 2 : The intermediate undergoes a second aldol reaction with acetaldehyde to form a lactol precursor for atorvastatin synthesis .
Alkylation and Mutagenic Reactions
Chloroacetaldehyde acts as an electrophilic alkylating agent:
-
Nucleotide alkylation : Reacts with adenosine and cytidine to form cyclic imidazole derivatives, linked to mutagenic properties .
-
DNA adduct formation : Metabolites of vinyl chloride (e.g., chloroethylene oxide) form etheno adducts in DNA, contributing to mutagenicity .
Metabolic Pathways and Oxidative Stress
In biological systems:
-
Vinyl chloride metabolism : Chloroacetaldehyde is a metabolite of vinyl chloride, forming via isomerization of chloroethylene oxide .
-
Oxidative stress mechanisms :
Polymerization and Stability
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling chloroacetaldehyde monohydrate in laboratory settings?
this compound is highly toxic and mutagenic. Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Chronic exposure risks include lung irritation and potential bronchitis. Store in airtight containers away from light and moisture. Regular monitoring of airborne concentrations and medical surveillance for respiratory symptoms are advised .
Q. What synthetic methodologies are commonly employed for incorporating this compound into organic reactions?
Chloroacetaldehyde is used as an electrophilic reagent in aqueous conditions. For example, it reacts with amines or hydrazines under basic conditions (e.g., NaHCO₃, pH 8–9) at room temperature to form heterocycles like pyridazines or furans. Reaction times typically range from 15 hours to 3 days, depending on the substrate .
Q. Which analytical techniques are recommended for characterizing this compound and assessing its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For monohydrate-specific characterization, thermogravimetric analysis (TGA) helps quantify water content .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize the synthesis of chloroacetaldehyde-derived compounds?
RSM can model interactions between variables like temperature, pH, and reagent stoichiometry to maximize yield. For instance, a Central Composite Design (CCD) can identify optimal conditions for reactions involving chloroacetaldehyde, reducing trial-and-error experimentation. Critical responses might include conversion efficiency or byproduct formation .
Q. What experimental approaches are used to evaluate the mutagenic potential of this compound?
Ames tests (using Salmonella typhimurium strains) and comet assays (to detect DNA strand breaks in mammalian cells) are standard. Dose-response studies should include negative controls (e.g., PBS) and positive controls (e.g., ethyl methanesulfonate). Mutagenicity data must be interpreted alongside in vivo toxicity profiles due to conflicting evidence in existing literature .
Q. How does this compound facilitate reductive amination in polysaccharide modification?
Chloroacetaldehyde dimethyl acetal (a derivative) activates polysaccharides by forming Schiff bases with amine groups. Sodium cyanoborohydride is then used for stable bond formation. This method is critical for synthesizing glycoconjugates for vaccine development or targeted drug delivery .
Q. What challenges arise in spectroscopic characterization of this compound, and how are they addressed?
The compound’s high reactivity and hygroscopic nature complicate spectral analysis. To mitigate this, samples should be analyzed immediately after preparation under inert atmospheres. Computational methods like Density Functional Theory (DFT) can supplement experimental FTIR/NMR data to resolve ambiguities in peak assignments .
Q. What mechanistic insights explain chloroacetaldehyde’s role in forming heterocyclic scaffolds?
Chloroacetaldehyde acts as a two-carbon synthon, undergoing nucleophilic attack by amines or hydrazines to form intermediates like enamines. Cyclization is driven by intramolecular dehydration or oxidation. Kinetic studies using stopped-flow spectroscopy can elucidate rate-determining steps .
Q. How does the stability of this compound vary under different storage conditions?
Stability studies show decomposition at >40°C or in acidic media (pH < 4). Long-term storage requires desiccants (e.g., silica gel) and temperatures below –20°C. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for pharmaceutical applications .
Q. What comparative analyses distinguish this compound from related aldehydes like chloral hydrate?
Chloral hydrate (trichloroacetaldehyde hydrate) has higher electrophilicity due to three chlorine atoms, making it more reactive in nucleophilic substitutions. X-ray crystallography and differential scanning calorimetry (DSC) can differentiate their hydrate structures and melting points .
Properties
CAS No. |
65703-76-6 |
---|---|
Molecular Formula |
C2H5ClO2 |
Molecular Weight |
96.51 g/mol |
IUPAC Name |
2-chloroacetaldehyde;hydrate |
InChI |
InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2 |
InChI Key |
SUQCVWYRTYMULT-UHFFFAOYSA-N |
Canonical SMILES |
C(C=O)Cl.O |
Origin of Product |
United States |
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